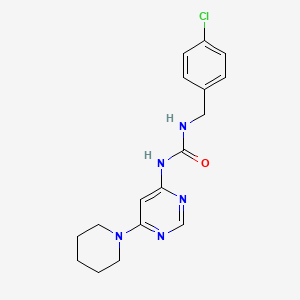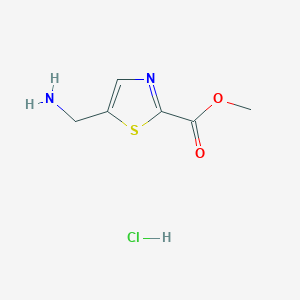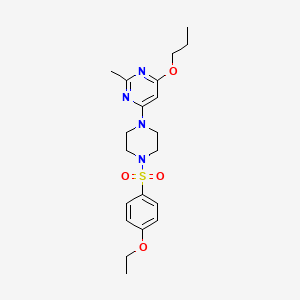![molecular formula C22H16ClFN4O2S B2592596 2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1357865-62-3](/img/structure/B2592596.png)
2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of heterocyclic compounds that have been found to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, the triazole ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is often solved using direct methods by employing software like SHELXS-97 and the refinement against F2 is carried out using SHELXL-18 .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For example, 2-Chloro-6-fluorobenzyl chloride was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific compound. For example, 2-Chloro-6-fluorobenzyl chloride, a related compound, is a liquid at room temperature with a refractive index of 1.537 and a density of 1.401 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Biological Activities
Research on similar compounds within the [1,2,4]triazolo[1,5-c]pyrimidine and pyrimido[1,6-b]-[1,2,4]triazine derivatives has shown that these molecules can be synthesized through various reactions and possess notable antimicrobial activity (El-Agrody et al., 2001). The synthesis of these compounds often involves the reaction of precursor molecules with a variety of reagents, leading to novel structures with potential biological applications.
Microwave-assisted synthesis techniques have been employed to create fused heterocycles incorporating the trifluoromethyl moiety, resulting in derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles (Shaaban, 2008). These methods provide efficient routes to generate compounds with potential for further biological evaluation.
Antimicrobial and Anticonvulsant Activities
Several studies have focused on the antimicrobial and anticonvulsant activities of compounds within this chemical family. For instance, new thieno and furopyrimidine derivatives have been prepared and shown to possess significant antimicrobial activity, highlighting the therapeutic potential of these compounds (Hossain & Bhuiyan, 2009). Similarly, 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been synthesized and evaluated for their 5-HT2 antagonist activity, suggesting their potential use in treating conditions related to serotonin regulation (Watanabe et al., 1992).
Mécanisme D'action
Target of Action
The primary target of 2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This leads to downstream effects such as the arrest of cell growth at the G0-G1 stage .
Pharmacokinetics
The compound’s potent activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . This is achieved through the induction of apoptosis within cells .
Safety and Hazards
Orientations Futures
The future directions for research on 1,2,4-triazoles are vast. They have found numerous applications in medicinal chemistry and continue to be a topic of active research . For example, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been identified as potent and selective antagonists which could be further developed to assess their potential for treatment of neurodegenerative disorders such as Parkinson’s disease .
Propriétés
IUPAC Name |
11-[(2-chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O2S/c23-16-7-4-8-17(24)15(16)13-27-22(30)28-18-10-12-31-19(18)20(29)26(21(28)25-27)11-9-14-5-2-1-3-6-14/h1-8,10,12H,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOFJNIZUXKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B2592520.png)

![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2592522.png)




![N-[(3S,4S)-3-Hydroxy-1,2,3,4-tetrahydroquinolin-4-yl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2592529.png)


